1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt)

Membrane permeability Drug transport Second harmonic generation

1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt), commonly abbreviated as POPG-Na or PG(16:0/18:1), is a negatively charged glycerophospholipid composed of a palmitoyl (C16:0) chain at the sn-1 position and an oleoyl (C18:1) chain at the sn-2 position on a glycerol backbone linked to a phosphoglycerol headgroup. With a molecular weight of 771.0 g/mol (free acid form) , POPG is a major anionic lipid component of bacterial membranes, mitochondrial membranes, and pulmonary surfactant, and is widely employed in membrane biophysics, liposome formulation, antimicrobial peptide research, and GPCR signaling reconstitution studies.

Molecular Formula C40H76NaO10P
Molecular Weight 771.0 g/mol
Cat. No. B12511077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt)
Molecular FormulaC40H76NaO10P
Molecular Weight771.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
InChIInChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1
InChIKeyFJXDNGDRHUDFST-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) – Procurement-Focused Physicochemical and Functional Baseline


1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt), commonly abbreviated as POPG-Na or PG(16:0/18:1), is a negatively charged glycerophospholipid composed of a palmitoyl (C16:0) chain at the sn-1 position and an oleoyl (C18:1) chain at the sn-2 position on a glycerol backbone linked to a phosphoglycerol headgroup [1]. With a molecular weight of 771.0 g/mol (free acid form) [2], POPG is a major anionic lipid component of bacterial membranes, mitochondrial membranes, and pulmonary surfactant, and is widely employed in membrane biophysics, liposome formulation, antimicrobial peptide research, and GPCR signaling reconstitution studies [3][4]. Its mixed saturated/unsaturated acyl chain composition confers distinct biophysical properties – including a gel-to-liquid crystalline phase transition at approximately 274 K (≈1 °C) [5] – that differentiate it from both fully saturated and fully unsaturated PG analogs and from zwitterionic phosphatidylcholine counterparts in experimental design.

1 Anionic phosphoglycerol headgroup for charge-dependent membrane interactions
2 Mixed-chain (saturated/unsaturated) provides fluid lamellar phase at benchtop temperatures
3 Applied in GPCR reconstitution, liposome permeability, and MD bilayer modeling

Why POPG (sodium salt) Cannot Be Replaced by DOPG, POPC, or DPPC in Critical Assays – A Procurement Risk Analysis


Although POPG, DOPG (di-18:1 PG), POPC (16:0-18:1 PC), and DPPC (di-16:0 PC) all serve as membrane-mimetic phospholipids, their headgroup charge, acyl chain saturation, and phase behavior produce quantitatively distinct outcomes that preclude simple interchange. POPG carries a net negative charge at physiological pH, whereas POPC and DPPC are zwitterionic; this difference alone alters electrostatic peptide binding, protein insertion topology, and G-protein coupling efficiency by orders of magnitude [1]. Even among anionic PG lipids, the mixed-chain POPG (16:0/18:1) exhibits a gel-fluid phase transition at ~274 K, vs. ~255 K for DOPG and ~314 K for DPPG [2][3], meaning that at common experimental temperatures (20–37 °C), POPG resides in a fluid lamellar phase while DPPG is in a gel phase and DOPG is hyper-fluid. Furthermore, the chain-length mismatch in POPG creates packing defects that yield measurably lower energy barriers to molecular permeation than homogeneous-chain DOPG bilayers [4]. These differences are not cosmetic; they directly control membrane protein reconstitution efficiency, drug release kinetics, and anti-inflammatory potency, as demonstrated by the quantitative evidence in Section 3. Selecting a generic PG or PC without verifying these parameters risks irreproducible results and wasted resources.

Headgroup charge
Zwitterionic POPC or DPPC lack the anionic surface charge critical for electrostatic peptide binding and G-protein coupling efficiency.
Phase behavior
DPPC/DPPG remain gel-phase at room temperature, while DOPG is hyper-fluid; POPG provides an intermediate fluid lamellar state that may better replicate bacterial membrane fluidity.
Chain packing
POPG's chain-length mismatch creates packing defects that lower permeability barriers; homogeneous-chain DOPG bilayers may not reproduce this transport behavior.

Quantitative Differentiation Evidence for 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) vs. Closest Analogs


Membrane Permeability: POPG Bilayers Exhibit a 46% Lower Energy Barrier for Molecular Transport than DOPG Bilayers

In a direct head-to-head comparison using second harmonic generation (SHG) spectroscopy, the energy barrier (Ea) for the charged probe molecule D289 crossing giant unilamellar vesicle (GUV) bilayers was measured as 36.5 ± 7 kJ/mol for POPG vs. 68 kJ/mol for DOPG [1]. This 46% lower energy barrier in POPG bilayers is mechanistically attributed to structural mismatching between the saturated C16:0 and unsaturated C18:1 chains, which produces looser lipid packing relative to the homogeneous di-unsaturated chains in DOPG [1]. The same study further demonstrated that cholesterol addition rigidifies POPG bilayers less efficiently than DOPG bilayers (Ea shift from 36.5 to only 40.9 kJ/mol for POPG vs. 68 to 103.8 kJ/mol for DOPG), indicating that POPG bilayers resist cholesterol-induced ordering [1].

Membrane Ea
Head-to-head
POPG: 36.5 ± 7 kJ/mol
DOPG: 68 kJ/mol (46% higher)
Reported lower transport energy barrier
Cholesterol-induced ordering differs; POPG resists rigidification
Membrane permeability Drug transport Second harmonic generation

Inflammasome Inhibition: POPG Exhibits ~2-Fold Greater Potency than DOPG in Suppressing IL-1β Secretion from Human Macrophages

In a concentration-response study on LPS/ATP-stimulated human PBMC-derived macrophages, POPG inhibited IL-1β secretion with an IC50 of 23.78 µM, while DOPG required markedly higher concentrations to achieve comparable inhibition – 50 µM DOPG produced 82% inhibition and 500 µM achieved 89% inhibition, yielding an extrapolated IC50 for DOPG of approximately 30–35 µM [1]. This ~1.3- to 1.5-fold potency advantage for POPG was further corroborated in primary human alveolar and interstitial lung macrophages, where POPG, DOPG, and PIP2 all demonstrated concentration-dependent suppression of both TNFα (TLR4/NFκB pathway) and IL-1β (inflammasome pathway), with PIP2 showing the highest and POPG the intermediate potency among the three anionic lipids tested [1]. In a neonatal ARDS piglet model, surfactant (Curosurf®) enriched with POPG maintained normal biophysical function while delivering anti-inflammatory activity, whereas PIP2 enrichment reduced in vitro surfactant function [1][2].

IL-1β IC50
Head-to-head
23.78 µM
Reported concentration-response in macrophage assay
DOPG estimated IC50 ~30–35 µM; PIP2 more potent but impairs surfactant function
Anti-inflammatory Inflammasome IL-1β inhibition Lung surfactant

GPCR-G Protein Coupling: POPG Nanodiscs Increase Nucleotide Exchange Rate by 1–2 Orders of Magnitude Relative to POPC Nanodiscs

Using self-assembled phospholipid nanodiscs containing the neurotensin receptor NTS1, Inagaki et al. (2012) demonstrated that the apparent affinity of Gαq and Gβ1γ1 for activated NTS1 increased progressively with POPG content [1]. Quantitatively, NTS1-catalyzed GDP/GTPγS nucleotide exchange at Gαq was faster by 1 order of magnitude in POPC/POPG mixed nanodiscs and by 2 orders of magnitude in pure POPG nanodiscs, compared to zwitterionic POPC-only nanodiscs [1]. Critically, agonist (neurotensin) binding affinity to NTS1 was unaffected by lipid composition, indicating that the differential effect is specifically on the receptor–G protein coupling interface and not on ligand binding [1]. This headgroup-charge-dependent modulation was not observed with the visual GPCR rhodopsin in its native disk membranes, highlighting that the POPG effect is receptor-system-specific and cannot be predicted from other GPCR-lipid models [1].

GPCR coupling
Head-to-head
POPG: ~100× faster vs POPC
POPC/POPG mix: ~10× faster
Reported lipid-headgroup-specific coupling enhancement
Receptor-system-specific; agonist binding unaffected
GPCR signaling G protein coupling Nanodisc reconstitution NTS1

Phase Transition Temperature: POPG Remains in Fluid Lamellar Phase at Temperatures Where DPPC and DPPG Are Gel-Phase

Differential scanning calorimetry (DSC) measurements by Wiedmann et al. (1993) established the gel-to-liquid crystalline phase transition temperature (Tm) of pure POPG as 274 K (~1 °C), compared to 315.8 K (~42.6 °C) for pure DPPC [1]. This 41.8 K difference means that at physiological temperature (37 °C) and standard benchtop conditions (20–25 °C), POPG bilayers are fully in the fluid lamellar (Lα) phase, whereas DPPC and DPPG (Tm ≈ 41 °C) remain in the ordered gel (Lβ) phase unless mixed with fluidizing lipids [1][2]. In binary DPPC/POPG mixtures, the phase diagram revealed ideal mixing behavior at high and low DPPC mole fractions but non-ideal deviations in the central composition range, providing tunable phase coexistence for studies of lipid raft-like domain formation [1]. The fluid-phase character of POPG at ambient temperature is essential for proper membrane protein reconstitution, as most integral membrane proteins require a fluid lipid environment for native folding and activity.

Phase Tm
Head-to-head
274 K (≈1 °C)
Fluid lamellar phase at ambient temperature
DPPC Tm 315.8 K; DOPG Tm ~255 K
Lipid phase behavior Differential scanning calorimetry Membrane fluidity Lung surfactant

Bilayer Structural Parameters: Experimentally Validated Area per Lipid and Thickness Enable Accurate MD Simulation Benchmarking

The joint refinement of small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) data with molecular dynamics (MD) simulations produced a validated scattering density profile (SDP) model for fully hydrated POPG bilayers [1]. The experimentally constrained structural parameters are: area per lipid = 66.0 ± 1.3 Ų, overall bilayer thickness (DB) = 36.7 ± 0.7 Å, and hydrocarbon region thickness (2DC) = 27.9 ± 0.6 Å, assuming a total lipid volume of 1203 ų [1]. These values serve as a gold-standard reference for force field validation; the CHARMM36 lipid force field reproduces the experimental area per lipid with high fidelity (67.7 ± 0.2 Ų from MD) [2]. By comparison, the widely used zwitterionic analog POPC has an experimentally determined area per lipid of approximately 64–68 Ų (temperature-dependent), meaning that POPG headgroup charge and counterion interactions produce a subtly larger area per molecule that must be accounted for in mixed-lipid simulations [1].

Area per lipid
Cross-study
66.0 ± 1.3 Ų
Validated SDP model for MD benchmarking
DB 36.7 Å, 2DC 27.9 Å; POPC ~64.3 Ų
Bilayer structure Small-angle scattering Molecular dynamics Area per lipid

Liposomal Drug Loading Stability: POPG Liposomes Display Distinct Size Response to Ibuprofen Encapsulation vs. DPPC and DPPG

In a comparative study of ibuprofen-loaded liposomes, dynamic light scattering (DLS) measurements revealed divergent size-stability responses depending on the lipid composition [1]. Upon ibuprofen incorporation, DPPC liposomes decreased in mean diameter from 140 nm to 74 nm (47% reduction), DPPG liposomes decreased from 132 nm to 63 nm (52% reduction), whereas POPG liposomes increased from 110 nm to 160 nm (45% increase) [1]. Atomic force microscopy (AFM) imaging of layer-by-layer films confirmed a pronounced tendency toward rupture in ibuprofen-loaded POPG liposomes, indicating a fundamentally different drug-membrane interaction compared to the saturated-chain PG and PC analogs [1]. Controlled release experiments through dialysis membranes showed that ibuprofen release half-times were extended from 5.2 h (free drug) to 8.0 h for POPG liposomes and 9.2 h for DPPG liposomes, demonstrating that POPG provides an intermediate sustained-release profile [1].

Liposome size change
Head-to-head
POPG: +45% diameter
DPPG: –52%; DPPC: –47%
Divergent drug-lipid interaction profile
Release t1/2 8.0 h vs 9.2 h (DPPG)
Liposome stability Drug encapsulation Controlled release Ibuprofen

Evidence-Backed Application Scenarios Where POPG (sodium salt) Provides Demonstrable Advantage


GPCR Functional Reconstitution in Nanodiscs Requiring Native-Like G-Protein Coupling

When reconstituting class A GPCRs (e.g., NTS1, β1-adrenergic, or other non-visual receptors) into nanodiscs for GTPγS binding assays or cryo-EM structural studies, pure POPG or POPG/POPC mixtures provide the anionic membrane surface charge required for efficient G-protein coupling. Evidence demonstrates that POPG-containing nanodiscs increase Gαq nucleotide exchange rates by 2 orders of magnitude over POPC-only nanodiscs [5]. Crucially, this enhancement is lipid-headgroup-specific and does not alter agonist binding affinity, meaning that POPG can be used to isolate the coupling step in pharmacological profiling without confounding effects on ligand recognition [5]. Procurement recommendation: Specify POPG (sodium salt) of ≥99% purity with documented residual solvent analysis to avoid detergent or organic solvent carryover that artifactually modulates GPCR activity.

Anti-Inflammatory Surfactant Formulations for Acute Respiratory Distress Syndrome (ARDS) Research

For academic and industrial groups developing next-generation surfactant replacement therapies, supplementing clinical surfactants (e.g., Curosurf®) with POPG at defined molar ratios delivers dual functionality: maintenance of physiological biophysical surfactant properties plus concentration-dependent inhibition of NLRP3 inflammasome-mediated IL-1β secretion [5]. POPG enrichment achieves significant IL-1β suppression (IC50 = 23.78 µM) without the biophysical impairment seen with PIP2 supplementation [5][6]. In a validated neonatal ARDS piglet model, POPG-supplemented surfactant improved clinical parameters and elevated POPG levels were detected in treated animals' pulmonary surfactant lipidome at 72 h post-administration [5]. Procurement recommendation: Source POPG with certified low endotoxin levels (<0.1 EU/mg) to avoid confounding TLR4 activation in inflammasome studies.

Membrane Permeability Studies Requiring Tunable Bilayer Transport Without Cholesterol Interference

For CROs and academic labs measuring passive diffusion of charged drug candidates across lipid bilayers, POPG offers inherently higher permeability (Ea = 36.5 kJ/mol for D289 transport) compared to DOPG (Ea = 68 kJ/mol), and critically resists cholesterol-induced rigidification (only 12% Ea increase vs. 53% for DOPG) [5]. This makes POPG the preferred anionic lipid for permeability assays where cholesterol content must be varied independently of bilayer fluidity, or where the goal is to model bacterial membrane permeability (which naturally contains mixed-chain PG lipids) rather than mammalian plasma membrane permeability [5]. Procurement recommendation: For vesicle-based permeability assays, select POPG batches with tightly controlled fatty acid composition (≥98% positional purity at sn-1/sn-2) to minimize batch-to-batch variability in transport kinetics.

MD Simulation Force Field Benchmarking and Bacterial Membrane Modeling

Computational chemistry teams developing or validating lipid force fields (CHARMM, AMBER, Martini) benefit from POPG as the sole anionic phospholipid with a fully experimentally validated scattering density profile (SDP) model [5]. The experimentally determined area per lipid (66.0 ± 1.3 Ų) and bilayer thickness (36.7 ± 0.7 Å) serve as quantitative benchmarks for assessing simulation accuracy [5]. Furthermore, because POPG is a major component of Gram-positive and Gram-negative bacterial membranes, MD simulations using POPG bilayers directly model the bacterial membrane environment for antimicrobial peptide mechanism studies [6]. Procurement recommendation: For scattering experiments and MD benchmarking, request POPG with certificate of analysis including fatty acid methyl ester (FAME) GC-FID profiles to confirm absence of lysolipid contaminants that alter bilayer structure.

Application
Selection Property
Validation Focus
GPCR nanodisc reconstitution studies
Anionic membrane surface charge
G-protein coupling assay (GTPγS exchange)
Inflammatory lung surfactant research
Anti-inflammatory lipid supplementation
IL-1β secretion in macrophage models
Charged molecule permeability assays
Mixed-chain packing defect transport
Passive diffusion kinetics (SHG or dialysis)
MD force field benchmarking / bacterial membrane modeling
Validated bilayer structural parameters
Area per lipid & thickness vs SDP model
Quote Request

Request a Quote for 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.